An In-Depth Technical Guide to 3-Formyl-4-methylphenylboronic acid (CAS No. 1106869-99-1)
An In-Depth Technical Guide to 3-Formyl-4-methylphenylboronic acid (CAS No. 1106869-99-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methylphenylboronic acid, registered under CAS number 1106869-99-1, is a versatile bifunctional organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde (formyl) group and a boronic acid moiety on a methylated phenyl ring, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in modern drug discovery and development. Boronic acids, as a class of compounds, are recognized for their stability, low toxicity, and diverse reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Formyl-4-methylphenylboronic acid is essential for its effective handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1106869-99-1 | Multiple Chemical Suppliers |
| Molecular Formula | C₈H₉BO₃ | PubChem |
| Molecular Weight | 163.97 g/mol | PubChem |
| Appearance | Solid (typically a powder) | General knowledge |
| Solubility | Generally soluble in many organic solvents; sparingly soluble in water.[2] | Analogy to similar compounds |
| Stability | Stable under normal conditions. May form dimers or trimetric anhydrides. Prone to protodeboronation under certain conditions, a common side reaction in Suzuki couplings.[2] | Analogy to similar compounds |
Synthesis of 3-Formyl-4-methylphenylboronic acid
The synthesis of arylboronic acids, including 3-Formyl-4-methylphenylboronic acid, typically involves the reaction of an organometallic reagent derived from an aryl halide with a trialkyl borate ester, followed by acidic hydrolysis. A plausible and commonly employed synthetic route starts from 5-bromo-2-methylbenzaldehyde.
General Synthetic Pathway:
The synthesis can be conceptualized in the following two main steps:
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Formation of an Organometallic Intermediate: The aryl bromide (5-bromo-2-methylbenzaldehyde) is reacted with a strong base or a metal to form a more reactive organometallic species. Common methods include the formation of a Grignard reagent (using magnesium) or an organolithium reagent (using an organolithium base like n-butyllithium).
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Borylation and Hydrolysis: The organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is subsequently hydrolyzed, typically with an aqueous acid, to yield the final 3-Formyl-4-methylphenylboronic acid.
Caption: General synthetic workflow for 3-Formyl-4-methylphenylboronic acid.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[3]
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Preparation of the Organolithium Reagent:
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To a solution of 5-bromo-2-methylbenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to -78 °C, is slowly added n-butyllithium (1.1 equivalents).
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The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the organolithium species. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Borylation:
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To the cooled solution of the organolithium reagent, triisopropyl borate (1.2 equivalents) is added dropwise, maintaining the temperature at -78 °C.
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After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
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Hydrolysis and Work-up:
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The reaction is quenched by the slow addition of an aqueous solution of a weak acid (e.g., 1 M HCl or saturated ammonium chloride) at 0 °C.
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The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel to afford pure 3-Formyl-4-methylphenylboronic acid.
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Key Applications in Research and Development
The dual functionality of 3-Formyl-4-methylphenylboronic acid makes it a powerful tool in the synthesis of a wide range of organic molecules, particularly in the construction of biaryl structures and other complex scaffolds relevant to drug discovery.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] 3-Formyl-4-methylphenylboronic acid is an excellent substrate for these reactions.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
The presence of the formyl group allows for further synthetic manipulations of the resulting biaryl product. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination, providing access to a diverse array of derivatives from a single coupling product. The methyl group can also influence the electronic properties and steric hindrance of the molecule, which can be advantageous in tuning the properties of the final compound.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are increasingly being incorporated into drug candidates due to their unique chemical properties.[5] They can act as reversible covalent inhibitors of serine proteases, a class of enzymes implicated in a variety of diseases. The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of the active site serine residue.
While specific applications of 3-Formyl-4-methylphenylboronic acid in marketed drugs are not yet established, it serves as a valuable building block for the synthesis of compound libraries for high-throughput screening. The ability to generate diverse biaryl structures through Suzuki-Miyaura coupling, followed by derivatization of the formyl group, makes it an attractive starting material for lead optimization in drug discovery programs.[1] The substitution pattern on the phenyl ring can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Formyl-4-methylphenylboronic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Minimize dust generation.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
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Always consult the latest Safety Data Sheet (SDS) from the supplier before use for the most up-to-date and comprehensive safety information.
Conclusion
3-Formyl-4-methylphenylboronic acid is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for its use in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, while also providing a handle for subsequent functional group transformations. As the demand for novel and complex small molecules in drug discovery continues to grow, the utility of versatile building blocks like 3-Formyl-4-methylphenylboronic acid is expected to increase, making it an important compound in the toolbox of synthetic and medicinal chemists.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available from: [Link]
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MIT Technology Licensing Office. Boron-Containing Pharmacophore. Available from: [Link]
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Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules. 2023;28(15):5843. Available from: [Link]
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PubChem. 3-Formylphenylboronic acid. Available from: [Link]
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PubChem. 4-Formyl-2-methylphenylboronic acid. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J Org Chem. 2024;89(23):16195–16202. Available from: [Link]
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Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Available from: [Link]




